molecular formula C11H16O3 B1580997 Syringylpropane CAS No. 6766-82-1

Syringylpropane

Cat. No. B1580997
CAS RN: 6766-82-1
M. Wt: 196.24 g/mol
InChI Key: YHEWWEXPVKCVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syringylpropane (also known as 1,2,3-trimethylbenzene) is a hydrocarbon compound belonging to the class of aromatic compounds. It is a white crystalline solid with a sweet, pungent odor. It is found in a variety of plant and animal sources, including wood, coal, and petroleum. It is also a component of many synthetic compounds, such as detergents and lubricants. Syringylpropane has a wide range of applications in both the pharmaceutical and industrial sectors.

Scientific Research Applications

Nitric Oxide Synthase Inhibitory Activity

Syringin 4-O-beta-glucoside, a phenylpropanoid glycoside related to Syringylpropane, exhibited significant inhibitory activity on nitric oxide synthase in murine macrophage, suggesting its potential in inflammatory and immune-related conditions (Park et al., 1996).

Pharmacological Properties

Syringa species, which contain Syringylpropane derivatives, have shown a variety of pharmacological activities. These include hepatoprotective, anti-inflammatory, antimicrobial, antioxidant, antitumor, antiviral, cardioprotective, and immunomodulatory effects (Zhu et al., 2020).

Lignin Composition in Softwoods

Syringylpropane units are a minor component in the lignin of typical softwoods, with a content less than 0.1% of total phenylpropane units. This finding is crucial for understanding the chemical composition and potential applications of softwood lignin (Obst & Laaducci, 1986).

Anticancer Potential

Syringin has demonstrated anticancer potential, particularly in breast cancer cells. It induces oxidative stress and suppresses cell proliferation, suggesting its effectiveness as a therapeutic agent (Lee et al., 2019).

Chemical and Pharmacological Review

Syringin, a phenylpropanoid glycoside, has shown various pharmacological properties including antioxidant, anti-diabetic, anti-inflammatory, and anti-nociceptive actions. These activities are vital for developing new therapeutic agents (U.s. et al., 2015).

Antidiabetic Effect

Syringin isolated from Musa paradisiaca has demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, highlighting its potential in diabetes management (Krishnan et al., 2014).

Anti-Inflammatory Activity

Syringin from Phellodendron chinensis showed protective effects and suppressed intercellular adhesion molecule-1 expression in human umbilical vein endothelial cells. This indicates its potential in treating acute gout and related inflammatory conditions (Yin et al., 2012).

Lignin Monomer Composition Regulation

Research in Arabidopsis showed that expression of a specific enzyme, ferulate-5-hydroxylase, can alter lignin monomer composition, including syringylpropane units. This finding is crucial for the genetic engineering of plants for specific lignin composition (Meyer et al., 1998).

properties

IUPAC Name

2,6-dimethoxy-4-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEWWEXPVKCVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075067
Record name Phenol, 2,6-dimethoxy-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water white liquid
Record name 4-Propyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fat, miscible (in ethanol)
Record name 4-Propyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.071-1.076
Record name 4-Propyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,6-Dimethoxy-4-propylphenol

CAS RN

6766-82-1
Record name 2,6-Dimethoxy-4-propylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6766-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propyl-2,6-dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,6-dimethoxy-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxy-4-propylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PROPYL-2,6-DIMETHOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM73K8R20X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-Dimethoxy-4-propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Syringylpropane
Reactant of Route 2
Reactant of Route 2
Syringylpropane
Reactant of Route 3
Syringylpropane
Reactant of Route 4
Reactant of Route 4
Syringylpropane
Reactant of Route 5
Reactant of Route 5
Syringylpropane
Reactant of Route 6
Reactant of Route 6
Syringylpropane

Citations

For This Compound
797
Citations
JP Joseleau, O Faix, KI Kuroda, K Ruel - Comptes Rendus Biologies, 2004 - Elsevier
With a view to visualizing the ultrastructural distribution of syringyl lignins in secondary plant cell walls, a polyclonal antibody raised from a synthetic DHP polymer consisting only of …
Number of citations: 39 www.sciencedirect.com
JR Obst, LL Laaducci - Journal of wood chemistry and technology, 1986 - Taylor & Francis
… However, from the data obtained by this method, we are confident that the syringylpropane content of loblolly pine HWL cannot be more than 0.01%. The argument may be presented …
Number of citations: 44 www.tandfonline.com
BJ Fergus, DAI Goring - 1970 - degruyter.com
… ray parenchyma secondary walls is composed mostly of syringylpropane units. The middle lamella lignin around fibres and ray cells contains both guaiacyland syringylpropane units. …
Number of citations: 334 www.degruyter.com
VI Popa - Polymeric biomaterials, 2020 - api.taylorfrancis.com
… : p-hydroxyphenylpropane, guiacyclopropane, and syringylpropane units. The proportion of … are mainly composed of guiacyl-and syringylpropane units with varying ratios depending on …
Number of citations: 16 api.taylorfrancis.com
G Koch, U Schmitt - InWood2015: Innovations in Wood Materials and …, 2015 - docspike.com
… due to different ratios of their guaiacyl-and syringylpropane units. Softwood lignin is mainly … hardwood lignin consists of guaiacyl-and syringylpropane units in varying ratios …
Number of citations: 0 docspike.com
Y Tsutsumi, R Kondo, K Sakai, H Imamura - 1995 - degruyter.com
… to the presence of syringylpropane unit in hardwood lignin. It has been shown that the lignin in hardwood secondary walls is composed of mainly syringylpropane units and in hardwood …
Number of citations: 153 www.degruyter.com
JR Obst, IB Sachs, TA Kuster - Holzforschung, 1988 - fpl.fs.usda.gov
… composition, The syringylpropane : guaiacylpropane monomer ratio … If the syringylpropane: guaiacylpropane ratio deter mined in … of syringylpropane units compared to the whole: wood. …
Number of citations: 11 www.fpl.fs.usda.gov
K Lundquist, J Parkås - BioResources, 2011 - jtatm.textiles.ncsu.edu
… literature that p-hydroxyphenylpropane units are phenolic to a larger extent than guaiacylpropane units and that such units in turn are phenolic to a larger extent than syringylpropane …
Number of citations: 37 jtatm.textiles.ncsu.edu
JR Obst, LL Landucci - JOURNAL OF WOOD CHEMISTRY AND …, 1983 - fpl.fs.usda.gov
… However, from the data obtained by this method, we are confident that the syringylpropane content of loblolly pine MWL cannot be more than 0.01%. The argument may be presented …
Number of citations: 3 www.fpl.fs.usda.gov
J Jakobsons, B Hortling, P Erins, J Sundquist - 1995 - degruyter.com
… alkali soluble fraction decreases rapidly, the syringylpropane unit and aliphatic OH-group … has some effect on the removal of the syringylpropane units and on pseudolignin formation. …
Number of citations: 45 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.